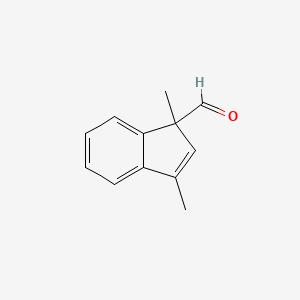
1,3-Dimethyl-1H-indene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1H-indene-1-carbaldehyde is an organic compound that belongs to the indene family It is characterized by the presence of a carbaldehyde group attached to the indene ring system, which is further substituted with two methyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,3-dimethylindene with an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indene-1-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3-Dimethyl-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Medicine: The compound can be used in the design of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dimethyl-1H-indene-1-carbaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The indene ring system provides a stable aromatic framework that can interact with various molecular targets, influencing the compound’s overall reactivity and properties.
類似化合物との比較
Similar Compounds
1,3-Dimethylindene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-2,3-dihydroindene: Contains a saturated ring, altering its chemical properties and reactivity.
1,1-Dimethylindene: Has a different substitution pattern, affecting its overall reactivity and applications.
Uniqueness
1,3-Dimethyl-1H-indene-1-carbaldehyde is unique due to the presence of both the aldehyde group and the indene ring system, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
57707-59-2 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
1,3-dimethylindene-1-carbaldehyde |
InChI |
InChI=1S/C12H12O/c1-9-7-12(2,8-13)11-6-4-3-5-10(9)11/h3-8H,1-2H3 |
InChIキー |
ABELWVVIQBHXOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C2=CC=CC=C12)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


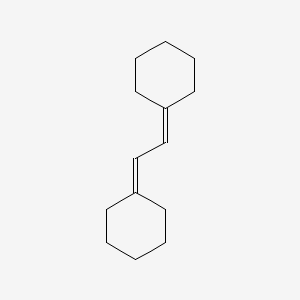
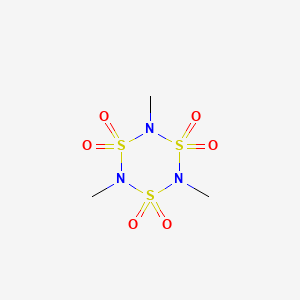
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
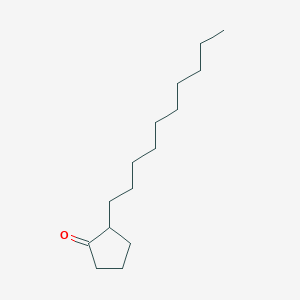
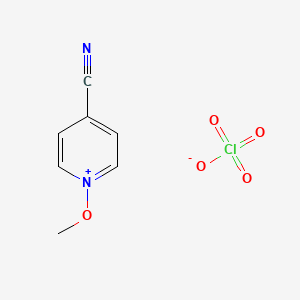
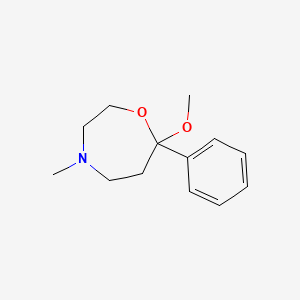
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
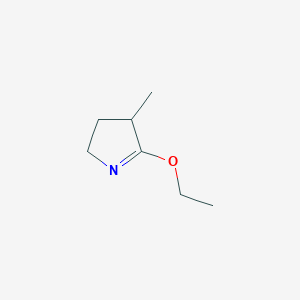
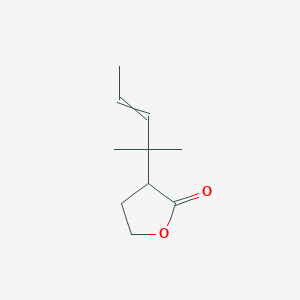

![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
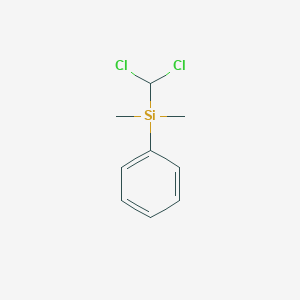
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
